molecular formula C17H14F3NO4S2 B2960727 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034567-10-5

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2960727
CAS No.: 2034567-10-5
M. Wt: 417.42
InChI Key: WIYDAWNFSMYXKI-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 2-position of the benzene ring and an ethyl linker connected to a hybrid thiophene-furan heterocyclic system. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the thiophene-furan moiety may contribute to π-π stacking interactions or receptor binding in biological systems .

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S2/c18-17(19,20)25-14-3-1-2-4-16(14)27(22,23)21-9-7-13-5-6-15(26-13)12-8-10-24-11-12/h1-6,8,10-11,21H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYDAWNFSMYXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Furan and Thiophene Rings : Known for their significant roles in various biological activities.
  • Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Sulfonamide Moiety : Often associated with antimicrobial properties.

Molecular Formula

The molecular formula for this compound is C15_{15}H14_{14}F3_3N1_{1}O3_{3}S, with a molecular weight of approximately 351.34 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The sulfonamide group is particularly known for its efficacy against a variety of bacterial strains. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Activity

The unique structure of this compound suggests potential anticancer properties. The furan and thiophene rings are known to interact with multiple cellular targets, potentially inducing apoptosis in cancer cells.

Case Study: In Vitro Studies

In vitro studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported that a related thiophene derivative exhibited an IC50_{50} value of 15 µM against human breast cancer cells, indicating potent anticancer activity .

The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances hydrophobic interactions, while the furan and thiophene rings may participate in π-π stacking interactions with aromatic amino acids in target proteins.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} (µM)Reference
Thiophene Derivative AAntimicrobial20
Furan-Based Compound BAnticancer (Breast Cancer Cells)15
Sulfonamide CAntiviral30

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Preparation of Intermediates : Synthesis of furan and thiophene intermediates through cyclization reactions.
  • Coupling Reactions : Utilization of palladium-catalyzed cross-coupling methods to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The trifluoromethoxy group in the target compound distinguishes it from analogs with methoxy (-OCH₃) or halogen substituents (e.g., chloro, bromo). For example:

  • Compound 34 (): Contains a 5-chloro-2-methoxybenzyl group. The -OCF₃ group in the target compound is more electron-withdrawing and lipophilic, which may improve blood-brain barrier penetration compared to -OCH₃ .
  • Compound 25 (): Features a 5-chloro-thiophene sulfonamide. The trifluoromethoxy group likely confers greater resistance to oxidative metabolism than chlorine .

Heterocyclic Moieties

The thiophene-furan system in the target compound contrasts with analogs bearing simpler thiophene or pyrimidine rings:

  • N-[2-(5-(Methylthio)thiophen-2-yl)ethyl] derivatives (): Methylthio (-SCH₃) groups enhance antibacterial activity against Staphylococcus aureus, but the furan-3-yl group in the target compound may alter steric or electronic interactions with bacterial targets .
  • Piperazinylquinolone derivatives (): Hybrid thiophene-oximinoethyl structures exhibit broad-spectrum antibacterial effects, suggesting that the thiophene-furan system in the target compound could similarly modulate antimicrobial potency .

Pharmacokinetic and Physicochemical Properties

Key differences in molecular properties are summarized below:

Compound Molecular Weight Key Substituents LogP* Bioactivity (Reported) Reference
Target Compound ~435.3 -OCF₃, thiophene-furan ~3.1 Not reported -
Compound 34 (NLRP3 inhibitor) ~407.8 -OCH₃, 5-chloro ~2.8 IC₅₀ = 0.12 µM (NLRP3)
Compound 25 (Antimicrobial) ~441.9 5-chloro-thiophene ~3.3 MIC = 4 µg/mL (MRSA)
N-[2-(5-Bromothiophen-2-yl)ethyl] ~398.2 5-bromo-thiophene ~2.9 MIC = 8 µg/mL (E. coli)

Research Implications

  • Antimicrobial Potential: The thiophene-furan system warrants evaluation against multidrug-resistant pathogens, given the efficacy of related thiophene sulfonamides ().
  • Anti-Inflammatory Applications : The trifluoromethoxy group’s stability and lipophilicity align with second-generation NLRP3 inhibitors (), suggesting utility in inflammatory disease models.
  • Metabolic Stability : The -OCF₃ group may reduce hepatic clearance compared to methoxy or halogenated analogs, as seen in pharmacokinetic studies of similar sulfonamides .

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